ZBC260

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

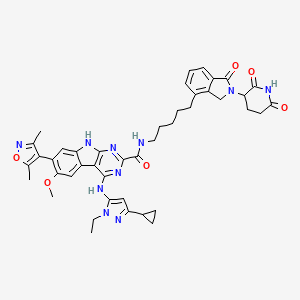

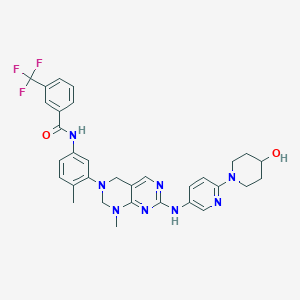

ZBC260, also known as BETd-260, is a PROTAC (Proteolysis-Targeting Chimera) that targets BET proteins for degradation . It has been studied for its effects on cancer, particularly triple-negative breast cancer (TNBC) and glioma . In TNBC, this compound has been found to suppress stemness and tumorigenesis while promoting differentiation by disrupting inflammatory signaling .

Chemical Reactions Analysis

This compound is capable of inducing the degradation of BET proteins, including BRD2, BRD3, and BRD4 . This degradation disrupts super-enhancer activity, thereby suppressing the expression of oncogenes such as c-MYC and other super-enhancer-associated genes .

Scientific Research Applications

Glioma Treatment

ZBC260 has been shown to inhibit tumor progression and stem-like cell growth in glioma cells by repressing Wnt/β-catenin signaling. This suggests its potential as a therapeutic agent for glioma (Tian et al., 2020).

Lung Cancer Therapy

In lung cancer, especially non-small cell lung cancer (NSCLC), this compound demonstrated potent apoptosis induction. Its effectiveness is linked to the suppression of Mcl-1 and c-FLIP levels, critical for apoptosis. This study underlines the therapeutic potential of this compound in lung cancer treatment (Zong et al., 2020).

Leukemia Treatment

In the context of leukemia, particularly the RS4;11 leukemia cell line, this compound (also known as BETd-260) showed high potency in degrading the BRD4 protein and inhibiting cell growth, indicating its effectiveness in leukemia therapy (Zhou et al., 2017).

Mechanism of Action

Target of Action

BETd-260, also known as ZBC260, is a Proteolysis-Targeting Chimera (PROTAC) that targets Bromodomain and Extra Terminal (BET) proteins . The primary targets of BETd-260 are the BET proteins BRD2, BRD3, and BRD4 . These proteins are epigenetic “readers” that play a major role in the regulation of gene transcription .

Mode of Action

BETd-260 operates by connecting ligands for Cereblon and BET . It induces the degradation of BET proteins at low nanomolar concentrations . This disrupts chromatin remodeling, prevents the expression of certain growth-promoting genes, and leads to an inhibition of cell growth in susceptible tumors .

Biochemical Pathways

The action of BETd-260 affects several biochemical pathways. It predominantly downregulates a large number of genes involved in proliferation and apoptosis . It also substantially inhibits the expression of anti-apoptotic Mcl-1, Bcl-xl while increasing the expression of pro-apoptotic Noxa . This results in massive apoptosis in cells within hours .

Pharmacokinetics

The pharmacokinetics of BETd-260 have been optimized to improve its efficacy. It exhibits superior selectivity, potency, and antitumor activity compared to its parental BET inhibitor compound . It effectively depletes BET proteins in tumors and exhibits strong antitumor activities at well-tolerated dosing schedules .

Result of Action

BETd-260 potently suppresses cell viability and robustly induces apoptosis in various cancer cells, including hepatocellular carcinoma (HCC) cells and leukemia cells . It also profoundly inhibits the growth of cell-derived and patient-derived xenografts in mice .

Future Directions

Properties

IUPAC Name |

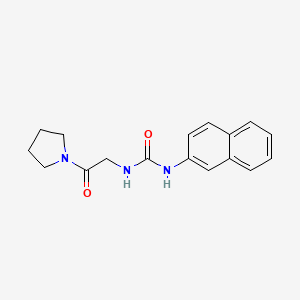

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXANFBIRSYHGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H46N10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)

![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)

![2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611855.png)

![N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide](/img/structure/B611862.png)